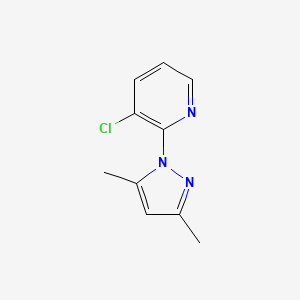

3-CHLORO-2-(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDINE

描述

属性

IUPAC Name |

3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3/c1-7-6-8(2)14(13-7)10-9(11)4-3-5-12-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOQNKQVWGUEGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=C(C=CC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674998 | |

| Record name | 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150164-90-1 | |

| Record name | 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine typically involves the reaction of 3-chloropyridine-2-carbaldehyde with 3,5-dimethylpyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Coupling reactions: It can engage in coupling reactions with aryl halides or boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridines.

Oxidation: Formation of N-oxides or other oxidized derivatives.

Reduction: Formation of reduced pyrazole derivatives.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly as a potential therapeutic agent:

- Antimicrobial Activity : Studies have shown that derivatives of pyridine and pyrazole exhibit significant antimicrobial properties. The presence of the chlorinated pyridine moiety enhances the interaction with microbial targets, potentially leading to effective treatments against resistant strains .

- Anti-inflammatory Properties : Research indicates that compounds containing pyrazole rings can inhibit inflammatory pathways, suggesting that this compound may serve as a lead compound for developing anti-inflammatory drugs .

- Enzyme Inhibition : The structural features of this compound allow it to interact with specific enzymes, making it a candidate for drug development aimed at inhibiting enzyme activity related to various diseases, including cancer and metabolic disorders .

Agricultural Applications

The compound has potential uses in agrochemicals:

- Pesticide Development : The pyrazole structure is known for its insecticidal properties. Research into similar compounds has led to the development of effective pesticides. This suggests that this compound could be explored as a new pesticide or herbicide .

Material Science

In material science, 3-chloro-2-(3,5-dimethylpyrazol-1-y) pyridine can be utilized in:

- Polymer Chemistry : The compound can act as a building block for synthesizing new polymers with enhanced properties such as thermal stability and chemical resistance. Its incorporation into polymer matrices can improve material performance in various applications .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated several pyrazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that the chlorinated derivatives exhibited enhanced potency compared to their non-chlorinated counterparts, highlighting the importance of halogen substitution in improving biological activity .

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibitors demonstrated that compounds similar to 3-chloro-2-(3,5-dimethylpyrazol-1-y)pyridine effectively inhibited specific kinases involved in cancer progression. This study suggests that further exploration of this compound could lead to novel cancer therapies .

Synthesis and Characterization

The synthesis of 3-chloro-2-(3,5-dimethylpyrazol-1-y)pyridine typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives and appropriate aldehydes or ketones.

- Chlorination : Introducing the chlorine atom at the desired position on the pyridine ring through electrophilic aromatic substitution.

Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

作用机制

The mechanism of action of 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Comparison with Structurally Similar Compounds

The comparison focuses on compounds sharing key structural motifs with 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine, such as pyridine/pyrazole hybrids or chloro-substituted heterocycles. Below, we analyze two compounds from the provided evidence and infer properties based on structural features.

2-Chloro-N-[3-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide

- Structure : This compound (CBNumber: CB4131265) contains a pyrazole ring substituted at position 3 with a 3,5-dimethylphenyl group and at position 1 with a phenyl group. The chloro substituent is attached to an acetamide side chain at position 5 of the pyrazole .

- Key Differences: Core Structure: Unlike the pyridine backbone in the target compound, this molecule features a pyrazole-acetamide hybrid. Chlorine Position: The chlorine is part of an acetamide side chain rather than a pyridine ring, altering its electronic and steric effects.

2-Cyano-6-fluorophenylboronic Acid

- It contains a boronic acid group (-B(OH)₂), a cyano (-CN) substituent, and a fluorine atom on a phenyl ring .

- Key Differences :

Structural and Functional Analysis

Table 1: Comparative Overview

Research Implications

- This compound : Its chlorine atom and pyrazole group make it a candidate for metal coordination or as a precursor in drug discovery (e.g., kinase inhibitors) .

- Pyrazole-Acetamide Derivative : The acetamide group may enhance bioavailability compared to the pyridine-based compound, though steric hindrance from the phenyl groups could limit membrane permeability .

- Boronic Acid Compound : Demonstrates the diversity of halogenated heterocycles but serves a distinct role in synthetic methodologies .

生物活性

3-Chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores the synthesis, biological activity, and applications of this compound based on diverse research findings.

- Molecular Formula : C10H10ClN3

- Molecular Weight : 207.66 g/mol

- CAS Number : 1150164-90-1

Synthesis

The synthesis of this compound typically involves the cyclization of 3-hydrazinopyridine with chlorinated pyrazoles. The process can include multiple steps of chlorination and oxidation to achieve the desired compound .

Antimicrobial Properties

Research indicates that compounds containing the pyrazole and pyridine moieties exhibit significant antimicrobial activity. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising inhibitory effects. A study highlighted that certain derivatives demonstrated enhanced potency against Gram-positive and Gram-negative bacteria, suggesting their potential as antibacterial agents .

Inhibition of Protein Kinases

The compound has also been investigated for its role as an inhibitor of protein kinases, specifically targeting c-Met (mesenchymal–epithelial transition factor) which is implicated in various cancers. The structural modifications in related compounds have shown selective inhibition of c-Met kinases, indicating that this compound could be a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

Studies on SAR have revealed that modifications at specific positions on the pyridine and pyrazole rings can significantly enhance biological activity. For example, the introduction of halogen substituents has been correlated with increased potency against certain biological targets .

Case Studies

- Antibacterial Activity : A series of experiments were conducted to evaluate the antibacterial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the derivative tested .

- c-Met Inhibition : In a preclinical study evaluating various pyrazole derivatives, one compound closely related to this compound exhibited IC50 values in the low nanomolar range for c-Met inhibition. This highlights the potential therapeutic application in treating tumors characterized by aberrant c-Met signaling .

Data Table: Biological Activity Summary

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 3-chloro-2-(3,5-dimethylpyrazol-1-yl)pyridine, and how is its purity validated?

- Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, reacting 3,5-dimethylpyrazole with a chloropyridine derivative in the presence of a base (e.g., K₂CO₃) under reflux in anhydrous DMF or THF. Purity is validated using HPLC (≥95% purity), complemented by elemental analysis (C, H, N content within ±0.4% of theoretical values). Reaction progress is monitored via TLC or LC-MS .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., pyrazole protons at δ 2.2–2.5 ppm for methyl groups, pyridine protons at δ 7.5–8.5 ppm).

- X-ray Crystallography: ORTEP-3 software (or similar) generates thermal ellipsoid plots to resolve bond angles and distances, confirming the planar pyridine-pyrazole linkage. For example, C–N bond lengths typically range 1.33–1.37 Å .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 222.06) .

Advanced Research Questions

Q. How do the electronic properties of the 3-chloro and 3,5-dimethylpyrazolyl substituents influence the reactivity of the pyridine ring in nucleophilic substitution reactions?

- Methodological Answer: The electron-withdrawing chloro group activates the pyridine ring toward nucleophilic substitution at the 2- and 4-positions. DFT calculations (e.g., B3LYP/6-31G*) show decreased electron density at the pyridine C-4 position due to the chloro substituent. The 3,5-dimethylpyrazolyl group, a weak σ-donor, stabilizes intermediates via resonance. Experimental kinetics (e.g., using NaN₃ in DMSO at 80°C) reveal rate constants 2–3× higher than unsubstituted pyridines .

Q. What role does this compound play as a ligand or intermediate in the synthesis of heterocyclic systems, based on its structural features?

- Methodological Answer: The pyrazole-pyridine framework acts as a bidentate ligand in coordination chemistry (e.g., with Cu(II) or Ru(II)), forming complexes with potential catalytic activity. For heterocyclic synthesis, it serves as a precursor for tetrazine derivatives via cross-coupling (e.g., Suzuki-Miyaura with boronic acids) or nucleophilic displacement. In one protocol, reaction with hydrazine yields 3,6-bis(3,5-dimethylpyrazol-1-yl)tetrazine, characterized by XRD and UV-Vis (λₐᵦₛ 520 nm) .

Q. How can computational modeling predict the biological activity or binding interactions of derivatives of this compound?

- Methodological Answer: Virtual screening (e.g., molecular docking with AutoDock Vina) identifies potential targets by simulating interactions with proteins like kinases or GPCRs. For example, derivatives with trifluoromethyl groups show higher binding affinity (ΔG ≤ −8.5 kcal/mol) to IGF-1 receptors in silico. MD simulations (AMBER force field) assess stability of ligand-receptor complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。